1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with additional functional groups that enhance its chemical reactivity and potential applications. The presence of the carboxylic acid group and the oxo group makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones in the presence of acid catalysts can lead to the formation of the quinoline core . Additionally, the use of phase-transfer catalysis (PTC) conditions has been reported to facilitate the alkylation reactions necessary for the synthesis of this compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-oxo-1,2-dihydroquinoline-4-carboxylic acid: This compound lacks the dimethyl groups, which can affect its reactivity and applications.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of an oxo group, leading to different chemical properties and applications.
Indole derivatives: While structurally different, indole derivatives share some biological activities with quinoline derivatives and are used in similar applications. The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(2)9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFVOKBVVXNWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=CC=CC=C21)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165266 | |
Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-70-6 | |
Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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